(5E)-5-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
Description
(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and methoxy functional groups
Properties
Molecular Formula |
C17H11Br2FN2O3 |
|---|---|
Molecular Weight |
470.1 g/mol |
IUPAC Name |
(5E)-5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H11Br2FN2O3/c18-12-5-10(7-14-16(23)22-17(24)21-14)6-13(19)15(12)25-8-9-1-3-11(20)4-2-9/h1-7H,8H2,(H2,21,22,23,24)/b14-7+ |
InChI Key |
JIKXTOBUENVBFI-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=O)N3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor, such as sodium methoxide.
Fluorination: The fluorine atom is incorporated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction, often using a base such as sodium hydride (NaH) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may bind to a receptor and induce a conformational change, resulting in altered gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-5-({3,5-DIBROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
